molecular formula C11H12N4O3 B3208393 Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine CAS No. 1049873-28-0

Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine

Cat. No.: B3208393
CAS No.: 1049873-28-0
M. Wt: 248.24 g/mol
InChI Key: CEQVOOGLHNALOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine (CAS: sc-355836) is a nitro-substituted oxadiazole derivative with a dimethylamine moiety attached via a methyl linker. Its hydrochloride form enhances aqueous solubility, making it suitable for diverse reaction pathways and kinetic studies . The 4-nitrophenyl group confers strong electron-withdrawing properties, increasing electrophilicity and influencing interactions with nucleophiles. The 1,2,4-oxadiazole ring contributes to structural rigidity and stability, common in medicinal chemistry for designing bioactive compounds .

Properties

IUPAC Name

N,N-dimethyl-1-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-14(2)7-10-12-11(13-18-10)8-3-5-9(6-4-8)15(16)17/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQVOOGLHNALOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine, also known as N,N-dimethyl-1-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C11H12N4O3
  • Molecular Weight : 248.24 g/mol
  • CAS Number : 1049873-28-0
  • IUPAC Name : N,N-dimethyl-1-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine
  • PubChem CID : 25312602

Overview of Biological Activities

The compound belongs to the class of 1,2,4-oxadiazole derivatives, which have been extensively studied for their biological activities. Research indicates that oxadiazole derivatives exhibit a wide range of pharmacological effects:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Anti-inflammatory and Analgesic Effects : Some derivatives possess anti-inflammatory properties that may help in pain management.

Specific Findings Related to this compound

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have indicated that this compound exhibits cytotoxic effects against various human cancer cell lines. For instance, it has shown an IC50 value comparable to established chemotherapeutic agents like doxorubicin in some cases .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve inhibition of key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and inflammation .
  • Structure–Activity Relationship (SAR) :
    • Modifications to the oxadiazole ring and substituents on the phenyl group have been shown to significantly influence biological activity. For example, the presence of electron-withdrawing groups enhances antimicrobial properties while electron-donating groups improve anticancer efficacy .

Table of Biological Activities

Biological ActivityEffectivenessReferences
AnticancerIC50 ~ 1 µM
AntimicrobialMIC 3.58 - 8.74 µM
Anti-inflammatoryModerate
AnalgesicSignificant

Case Study 1: Anticancer Potential

In a study analyzing the anticancer potential of various oxadiazole derivatives, this compound was found to induce apoptosis in human cervical carcinoma (HeLa) cells with an IC50 value comparable to doxorubicin. The study highlighted the compound's ability to disrupt cell cycle progression and activate apoptotic pathways through caspase activation .

Case Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.58 to 8.74 µM against selected strains, indicating its potential utility as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine has been investigated for its potential therapeutic applications. The oxadiazole moiety is known for its bioactivity, particularly in anti-cancer and anti-inflammatory research.

Case Study:
A study explored the synthesis of various oxadiazole derivatives, including this compound, which showed promising results in inhibiting tumor growth in vitro. The compound's ability to interact with biological targets associated with cancer cell proliferation suggests its potential as a lead compound in drug development.

Materials Science

The compound's unique properties allow it to be used in the development of advanced materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Application Example:
Research has demonstrated that embedding this compound into polymer films enhances their optical properties. These films can be utilized in optoelectronic devices or sensors due to their improved light absorption characteristics.

Analytical Chemistry

This compound serves as a useful reagent in analytical chemistry for the detection of specific analytes. Its ability to form stable complexes with metal ions makes it valuable for analytical applications.

Research Insight:
A study demonstrated the use of this compound as a ligand in the spectrophotometric determination of metal ions such as copper and lead. The complexation reaction exhibited high sensitivity and selectivity, making it an effective tool for environmental monitoring.

Data Summary Table

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryPotential anti-cancer and anti-inflammatory agentInhibits tumor growth in vitro; leads to new drug development
Materials ScienceEnhances thermal stability and mechanical properties of polymersImproved optical properties in polymer films
Analytical ChemistryReagent for detecting metal ionsHigh sensitivity and selectivity for copper and lead detection

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents
Compound Name Substituent on Oxadiazole Key Features Biological Activity/Applications Reference
Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine 4-nitrophenyl High electrophilicity, hydrochloride salt enhances solubility. Potential ligand for protein targets
{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride 4-tert-butylphenyl Bulky tert-butyl group increases lipophilicity; reduced electrophilicity. Intermediate for drug discovery
{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine 2-chlorophenyl Moderate electron-withdrawing effect; molecular weight: 209.63 g/mol. Lab reagent for synthetic chemistry
5-[4-(N-Methylanilino)phenyl]-1,3,4-oxadiazol-2-amine 4-(N-methylanilino)phenyl Electron-donating anilino group; planar structure for π-π stacking. Pharmaceutical intermediate

Key Observations :

  • Electron Effects: The 4-nitrophenyl group in the target compound enhances reactivity compared to electron-donating groups (e.g., N-methylanilino in ).
  • Solubility : Hydrochloride salts (e.g., target compound and tert-butyl derivative ) improve aqueous solubility compared to neutral analogues.
  • Biological Relevance : Compounds with nitro or chlorophenyl groups (e.g., ) are prioritized for ligand design, while bulky substituents (tert-butyl ) favor pharmacokinetic optimization.
Analogues with Heterocyclic Modifications
Compound Name Heterocyclic Core Key Features Applications Reference
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1,2,3-triazole + benzothiazole Dual heterocyclic system; nitro group enhances antiproliferative activity. Anticancer research
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 1,3,4-oxadiazole Dichlorophenyl group increases hydrophobicity; IC50 = 2.46 μg/mL (liver cancer). Anticancer precursors
5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine 1,3,4-oxadiazole + methoxyimino Methoxyimino group stabilizes conformation; crystallographic studies available. Structural biology

Key Observations :

  • Activity Trends : 1,2,4-Oxadiazoles (target compound ) exhibit higher metabolic stability than 1,3,4-oxadiazoles (), but the latter show stronger anticancer activity.
  • Structural Complexity : Hybrid systems (e.g., triazole-benzothiazole ) broaden bioactivity but complicate synthesis.
Physicochemical Properties
Property Target Compound 2-Chlorophenyl Analogue 4-tert-Butylphenyl Analogue
Molecular Weight (g/mol) Not reported 209.63 ~300 (estimated)
Solubility (aq. medium) High (HCl salt) Low Moderate (HCl salt)
LogP (Predicted) ~2.5 ~2.8 ~3.5
Electronic Effect (Hammett σ) +1.27 (NO₂) +0.23 (Cl) -0.20 (tert-butyl)

Key Observations :

  • The 4-nitrophenyl group in the target compound provides the strongest electron-withdrawing effect, influencing reactivity and binding affinity.
  • Lipophilicity increases with bulky substituents (tert-butyl ), impacting membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine?

  • Methodological Answer : The compound can be synthesized via a one-pot reaction involving cyclization of a nitrile precursor with hydroxylamine, followed by alkylation of the oxadiazole intermediate. Substitution reactions under controlled temperatures (e.g., 60–80°C) using polar aprotic solvents like dimethyl sulfoxide (DMSO) are effective for introducing the dimethylamine moiety . For nitroaryl-substituted oxadiazoles, nitration of precursor phenyl groups or direct coupling of 4-nitrophenyl derivatives to the oxadiazole core may be employed .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to minimize byproducts like unsubstituted oxadiazoles .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., nitrophenyl integration, methylamine protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak) and detect isotopic patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, especially for nitro group orientation .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Screen for:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values, leveraging the known antimicrobial properties of nitroaryl-oxadiazoles .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to probe apoptosis induction, a mechanism observed in related oxadiazoles .
  • Enzyme Inhibition : Fluorescence-based assays for targets like acetylcholinesterase or kinases, given the nitrophenyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. How does the nitro group influence the compound’s mechanism of action in biological systems?

  • Methodological Answer : The 4-nitrophenyl group enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like CRBP1, where nitro groups may stabilize π-π stacking with aromatic residues . Experimental validation via mutagenesis (e.g., replacing nitro with methoxy) can isolate its contribution to binding affinity .

Q. What crystallographic strategies resolve structural ambiguities in nitroaryl-oxadiazole derivatives?

  • Methodological Answer : Use SHELXD for phase determination and SHELXL for refinement, particularly for twinned crystals. High-resolution data (≤1.0 Å) are critical to resolve nitro group disorder. Compare experimental electron density maps with DFT-optimized geometries to validate torsional angles .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variations : Synthesize analogs with substituents at the oxadiazole 3-position (e.g., CF3_3, Cl) to assess lipophilicity (logP) and membrane permeability .
  • Bioisosteric Replacement : Replace the nitrophenyl group with tetrazole or triazole rings to modulate redox potential while retaining aromatic stacking .
  • Data Analysis : Use multivariate regression to correlate Hammett σ values of substituents with IC50_{50} trends in enzyme assays .

Q. What computational approaches predict its pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS) and blood-brain barrier penetration based on topological polar surface area (TPSA) and molecular weight .
  • MD Simulations : GROMACS-based simulations to assess stability in lipid bilayers, focusing on nitro group interactions with phospholipid headgroups .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Control Experiments : Replicate assays under standardized conditions (e.g., pH, serum concentration) to isolate compound-specific effects .
  • Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., nitro reduction to amine) that may confound activity readings .
  • Orthogonal Assays : Cross-validate cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine
Reactant of Route 2
Reactant of Route 2
Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.